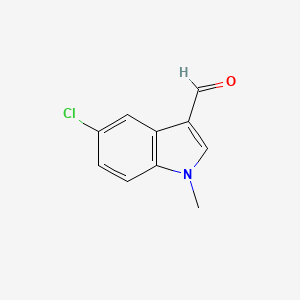

5-Chloro-1-methyl-1H-indole-3-carbaldehyde

Description

Significance of the Indole (B1671886) Nucleus in Organic Synthesis and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of organic synthesis and medicinal chemistry. ijpsr.comnih.govresearchgate.netmdpi.com This structural motif is widespread in nature, forming the core of many bioactive natural products, including the essential amino acid tryptophan and numerous alkaloids. nih.govresearchgate.net Its prevalence in biologically active molecules has rendered it a "privileged scaffold," meaning it is a recurring structural framework found in a multitude of drugs and drug candidates. ijpsr.comnih.gov

In medicinal chemistry, indole derivatives have demonstrated an extensive range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. researchgate.netnih.govresearchgate.net For instance, several indole-containing drugs have been approved for clinical use, targeting a variety of biological pathways. researchgate.netnih.gov The structural versatility of the indole ring allows it to participate in various chemical reactions and form diverse bonds, enabling chemists to synthesize large libraries of compounds for high-throughput screening. nih.govnih.gov The ability of the indole scaffold to mimic peptides and interact with biological macromolecules like proteins and enzymes through hydrogen bonding and hydrophobic interactions is crucial to its therapeutic potential. nih.govresearchgate.net

The Chemical Context of Carbaldehyde Functionality within Heterocyclic Systems

The carbaldehyde group (–CHO), also known as a formyl group, is a key functional group in organic chemistry, characterized by a carbonyl center bonded to a hydrogen and an R-group. khanacademy.org When attached to a heterocyclic system, such as the indole nucleus at the C3 position, the carbaldehyde group imparts significant reactivity and serves as a versatile synthetic handle. Indole-3-carbaldehydes are important precursors for the synthesis of a wide array of more complex heterocyclic derivatives and indole alkaloids. researchgate.netresearchgate.net

The carbonyl group in heterocyclic aldehydes is electrophilic and readily undergoes nucleophilic addition reactions. This allows for a variety of chemical transformations, including:

Condensation reactions: Reacting with amines to form Schiff bases. researchgate.net

Carbon-carbon bond-forming reactions: Participating in aldol (B89426), Knoevenagel, and Wittig reactions to extend the carbon framework. researchgate.netmdpi.com

Oxidation and reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. researchgate.net

This reactivity makes heterocyclic aldehydes like 5-Chloro-1-methyl-1H-indole-3-carbaldehyde valuable intermediates in multi-step syntheses, enabling the construction of diverse molecular architectures for biological screening. researchgate.net

Role of Halogenation and N-Alkylation in Modulating Indole Reactivity and Properties

The introduction of substituents onto the indole core, such as a halogen atom and an N-alkyl group, profoundly influences the molecule's electronic properties, reactivity, and biological activity.

Halogenation: The presence of a chlorine atom at the 5-position of the indole ring is a critical modification. Halogens are known to modulate the lipophilicity and metabolic stability of drug candidates. The electron-withdrawing nature of chlorine can influence the electron density of the indole ring system, affecting its reactivity in electrophilic substitution reactions and its interaction with biological targets. dntb.gov.ua Studies on other halogenated indoles have shown that such substitutions can lead to potent and selective biological activities, including antimicrobial and anticancer effects. dntb.gov.ua

N-Alkylation: The substitution of the indole nitrogen with a methyl group (N-methylation) is a common strategy in medicinal chemistry. nih.govyoutube.com This modification eliminates the N-H proton, which can act as a hydrogen bond donor. This change can significantly alter the molecule's binding mode to target proteins and can improve its pharmacokinetic properties, such as cell permeability and metabolic stability. nih.gov N-alkylation is a fundamental synthetic transformation that allows for the diversification of indole-based scaffolds. youtube.comresearchgate.net While C3 is the most nucleophilic position on the indole ring, N-alkylation can be achieved under specific reaction conditions, often involving a strong base to deprotonate the indole nitrogen, making it a more potent nucleophile. nih.govyoutube.com

Research Gaps and Objectives for this compound Studies

While the constituent parts of this compound are well-studied in various contexts, there is a notable lack of comprehensive research on this specific molecule. The primary research gap is the full characterization of its chemical reactivity and the exploration of its potential as a bioactive agent.

Key research objectives for future studies should include:

Optimized Synthesis: Developing and optimizing efficient, high-yield synthetic routes to this compound.

Reactivity Profiling: Systematically investigating its reactivity in a range of chemical transformations (e.g., condensations, oxidations, reductions, and carbon-carbon bond-forming reactions) to establish its utility as a synthetic intermediate.

Derivatization and Library Synthesis: Utilizing the carbaldehyde functional group to synthesize a library of novel derivatives with diverse substituents.

Biological Screening: Evaluating the parent compound and its derivatives for a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, based on the known activities of related indole structures.

Structure-Activity Relationship (SAR) Studies: Establishing clear relationships between the chemical structures of the synthesized derivatives and their observed biological activities to guide the design of more potent and selective compounds.

Addressing these research gaps will not only expand the fundamental understanding of this specific indole derivative but also potentially unlock its utility as a scaffold for the development of new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of Related Indole Carbaldehydes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Chloro-1H-indole-3-carbaldehyde | 827-01-0 | C₉H₆ClNO | 179.60 | 213-216 sigmaaldrich.com |

| 5-Bromo-1H-indole-3-carbaldehyde | 7036-77-3 | C₉H₆BrNO | 224.06 | 204-205 google.com |

| 5-Hydroxy-1H-indole-3-carbaldehyde | 51996-03-7 | C₉H₇NO₂ | 161.16 | 235 google.com |

| 5-Chloro-7-methyl-1H-indole-3-carbaldehyde | 15936-83-1 | C₁₀H₈ClNO | 193.63 | 213-215 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUBDPMTAFOQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 1 Methyl 1h Indole 3 Carbaldehyde and Its Precursors

Regioselective Functionalization Strategies for Indole (B1671886) Scaffolds

The precise introduction of functional groups at specific positions of the indole nucleus is paramount for the construction of complex indole derivatives. The synthesis of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde necessitates controlled C-3 formylation, N-1 alkylation, and C-5 halogenation.

C-3 Formylation Techniques and Optimization

The introduction of a formyl group at the C-3 position of the indole ring is a common and crucial transformation. The Vilsmeier-Haack reaction is a widely employed and efficient method for this purpose. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution on the electron-rich indole ring.

Recent advancements have also explored catalytic versions of the Vilsmeier-Haack reaction to improve sustainability. For instance, a catalytic cycle involving a phosphine (B1218219) oxide catalyst has been developed for the formylation of indoles, offering a milder alternative to the classical stoichiometric conditions. orgsyn.org Iron-catalyzed C-3 formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849) has also been reported as a greener approach. google.com

Table 1: Selected Methods for C-3 Formylation of Indoles

| Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| POCl₃, DMF | - | 0°C to 85°C | 90 | chemsynthesis.com |

| 3-methyl-1-phenyl-2-phospholene 1-oxide, DEBM, PhSiH₃, DMF-d7 | MeCN | Room Temp. | >98 | orgsyn.org |

| FeCl₃, Formaldehyde, aq. NH₃ | DMF | 130°C | up to 93 | google.com |

N-1 Alkylation Protocols for Substituted Indoles

The alkylation of the indole nitrogen (N-1) is a fundamental step in modifying the electronic properties and steric environment of the indole core. For the synthesis of this compound, the introduction of a methyl group at the N-1 position is required.

Classical methods for N-alkylation often involve the use of a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by reaction with an alkyl halide like methyl iodide. Alternative and often milder conditions have been developed using bases like potassium carbonate (K₂CO₃) in solvents such as acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF). rsc.org The use of dimethyl carbonate (DMC) as a green methylating agent, often in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), has also gained traction.

Table 2: Protocols for N-1 Methylation of Indoles

| Substrate | Methylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole-3-carbaldehyde | Methyl iodide | K₂CO₃ | CH₃CN/DMF | Reflux | 87.28 | rsc.org |

| Indole | Dimethyl carbonate | DABCO | - | - | High | |

| Indole-3-acetonitrile | Dimethyl carbonate | KOH | DMF | 128°C | 94.4 |

C-5 Halogenation Approaches and Regioselectivity

The regioselective introduction of a halogen atom at the C-5 position of the indole ring is a key challenge. Direct electrophilic halogenation of the indole nucleus often leads to a mixture of products, with a preference for substitution at the electron-rich pyrrole (B145914) ring, particularly at the C-3 position.

To achieve C-5 halogenation, one strategy involves the use of a starting material that already contains the desired halogen at the corresponding position of the benzene (B151609) ring prior to indole ring formation. For instance, the use of 4-chloro-2-methylaniline (B164923) in a reaction with a Vilsmeier reagent can directly yield 5-chloro-1H-indole-3-carbaldehyde. chemsynthesis.com

Another approach is the direct C-5 iodination of an existing indole-3-carbaldehyde using N-iodosuccinimide (NIS) in the presence of a palladium catalyst, which has been shown to proceed with high regioselectivity. While this method introduces iodine, subsequent halogen exchange reactions could potentially provide the desired chloro-substituted compound.

Table 3: Methods for C-5 Halogenation of Indoles

| Substrate | Reagent | Catalyst/Additive | Solvent | Result | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-chloro-2-methylaniline | Vilsmeier reagent | - | DMF | 5-chloro-1H-indole-3-carbaldehyde | 90 | chemsynthesis.com |

| 1H-indole-3-carbaldehyde | NIS | Pd(OAc)₂ / TFA | Dichloromethane | 5-iodo-1H-indole-3-carbaldehyde | 33 |

Convergent and Divergent Synthetic Routes for this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, primarily centered around the timing of the chlorination and N-methylation steps.

Synthesis of Chlorinated Indole Precursors

A common and high-yielding approach involves the initial synthesis of a chlorinated indole precursor, specifically 5-chloro-1H-indole-3-carbaldehyde. This intermediate can then be subjected to N-methylation to afford the final product.

A patent describes the synthesis of 5-chloro-1H-indole-3-carbaldehyde from 4-chloro-2-methylaniline and a Vilsmeier reagent in DMF. chemsynthesis.com The reaction proceeds by dropwise addition of the Vilsmeier reagent at 0°C, followed by stirring at room temperature and subsequent heating to 85°C for 5 hours. chemsynthesis.com This method provides the chlorinated indole in a high yield of 90%. chemsynthesis.com This precursor can then be methylated at the N-1 position using standard protocols as described in section 2.1.2.

Synthesis of N-Methylated Indole Precursors

An alternative route involves the initial synthesis of an N-methylated indole precursor, 1-methyl-1H-indole-3-carbaldehyde, followed by regioselective chlorination at the C-5 position.

The N-methylated precursor can be synthesized through various methods, including the Vilsmeier-Haack reaction on 1-methylindole (B147185) or by N-alkylation of indole-3-carbaldehyde. rsc.org For example, reacting indole-3-carbaldehyde with methyl iodide in the presence of potassium carbonate in a mixture of acetonitrile and DMF under reflux conditions yields 1-methyl-1H-indole-3-carbaldehyde. rsc.org

The subsequent C-5 chlorination of 1-methyl-1H-indole-3-carbaldehyde is the more challenging step due to the potential for reaction at other positions. While direct C-5 chlorination methods for this specific substrate are not extensively detailed in the provided search results, the principles of electrophilic aromatic substitution would govern the reaction, likely requiring specific catalysts or directing groups to achieve the desired regioselectivity.

Green Chemistry Principles in the Synthesis of Indole Carbaldehydes

Green chemistry principles are increasingly being integrated into the synthesis of indole carbaldehydes to minimize environmental impact and enhance safety. tandfonline.com This involves the use of alternative energy sources, environmentally benign solvents, and catalytic systems.

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as rapid reaction times, increased yields, and enhanced selectivity. tandfonline.com In the context of indole-3-carbaldehyde synthesis, microwave-assisted methods have been successfully employed. For instance, the synthesis of various indole derivatives, including those with a carbaldehyde group, has been achieved through microwave-assisted one-pot multicomponent reactions. tandfonline.com These methods often utilize green catalysts and solvents, further enhancing their eco-friendly nature. tandfonline.com

For example, a greener one-pot, four-component approach for synthesizing substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives involves the condensation of indole-3-carbaldehyde with other reactants under microwave irradiation using a recyclable catalyst. tandfonline.com Another documented microwave-assisted synthesis involves the reaction of indole-3-carbaldehyde with other reagents in a mixture of water and ethanol, utilizing a zinc-linked amino acid complex as a green catalyst, to produce Indol-3-yl-4H-pyran derivatives in just 5 minutes. tandfonline.com Similarly, solvent-free and one-pot green reaction conditions using microwave heating have been utilized to synthesize isoniazid (B1672263) derivatives from 2,5-disubstituted indole-3-carbaldehydes in high yields within 5-6 minutes. tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Moderate to Good | Good to Excellent tandfonline.com |

| By-product Formation | Often significant | Minimized |

| Solvent Usage | Often requires high-boiling, toxic solvents | Can be performed in green solvents or solvent-free tandfonline.com |

Ionic Liquid and Solvent-Free Reaction Conditions

The use of ionic liquids (ILs) as alternative reaction media has gained considerable attention in green chemistry. auctoresonline.orgresearchgate.net ILs are salts with low melting points that offer several advantages, including low volatility, high thermal stability, and recyclability. core.ac.uk In the synthesis of indole derivatives, ILs can act as both the solvent and catalyst. auctoresonline.org For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been successfully carried out in pyridinium-based ionic liquids under microwave irradiation. researchgate.net Novel protonic ionic liquids have also been developed and used as both catalyst and medium for the Fischer indole synthesis of various hydrazines and ketones, yielding indole products in high yields with minimal use of organic solvents. researchgate.net

Solvent-free or "neat" reaction conditions represent another important green chemistry approach. mdpi.com By eliminating the solvent, this method reduces waste, cost, and potential environmental pollution. The synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles has been achieved from the addition of indole to various aldehydes under neat conditions at 100 °C. mdpi.com

Catalytic Methodologies (e.g., Metal-Free, Organocatalytic)

The development of novel catalytic systems is at the forefront of modern organic synthesis. In the context of indole carbaldehydes, both metal-based and metal-free catalytic approaches have been explored to improve efficiency and selectivity.

Metal-Free Catalysis: Metal-free catalytic systems offer the advantage of avoiding contamination of the final product with toxic heavy metals. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of chiral indole derivatives. eurekaselect.com For example, L-proline has been used as a catalyst for the regioselective synthesis of substituted indolyl-4H-chromene scaffolds in water at room temperature, affording excellent yields. rsc.org

Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been extensively used for the C-H functionalization of indoles. nih.govrsc.org These methods allow for the direct introduction of functional groups onto the indole nucleus with high regioselectivity. For instance, a catalytic version of the Vilsmeier-Haack reaction for the formylation of indoles has been developed using a P(III)/P(V)═O cycle, which avoids the use of stoichiometric and caustic POCl3. acs.org This method has been successfully applied to the synthesis of deuterated indol-3-carboxaldehydes. orgsyn.org

Table 2: Overview of Catalytic Methodologies for Indole Synthesis

| Catalytic System | Description | Advantages |

| Metal-Free Organocatalysis | Uses small organic molecules (e.g., L-proline) to catalyze reactions. rsc.org | Avoids metal contamination, often uses mild reaction conditions, can provide high enantioselectivity. eurekaselect.com |

| Transition-Metal Catalysis (e.g., Pd, Ru) | Employs transition metal complexes to activate C-H bonds for functionalization. nih.govrsc.org | High efficiency, excellent regioselectivity, broad substrate scope. rsc.org |

| Biocatalysis | Utilizes enzymes to carry out specific transformations. | High selectivity, mild reaction conditions, environmentally friendly. |

Mechanistic Investigations of Synthetic Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones.

Transition State Analysis in Key Synthetic Steps (e.g., C-H Activation)

Computational methods, such as Density Functional Theory (DFT), have become indispensable tools for studying reaction mechanisms at the molecular level. nih.gov Transition state analysis allows for the calculation of activation energies and the visualization of the geometry of the transition state, providing a deeper understanding of the factors that control reactivity and selectivity.

In the context of indole synthesis, DFT calculations have been used to investigate the regioselectivity of transition-metal-catalyzed C-H functionalization. nih.gov These studies have revealed that when C-H bond activation is the rate-determining step, functionalization tends to occur at the C4 or C7 positions of the indole ring. Conversely, if a subsequent step is rate-determining, functionalization at the C2 position is often favored. nih.gov For palladium-catalyzed C4-selective alkynylation of indoles, DFT calculations, along with the isolation of a key palladium intermediate, have provided strong evidence for the proposed reaction mechanism and the origin of the observed regioselectivity. acs.org

Chemical Reactivity and Derivatization Studies of 5 Chloro 1 Methyl 1h Indole 3 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde group is a primary site for a variety of chemical reactions, enabling the synthesis of a wide array of derivatives.

Nucleophilic Addition Reactions (e.g., Wittig, Grignard)

The electrophilic carbon of the carbaldehyde is susceptible to attack by various nucleophiles.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. libretexts.org In the case of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde, it can react with a phosphonium (B103445) ylide (a Wittig reagent) to form a substituted alkene. libretexts.orgwikipedia.org This reaction proceeds through a betaine (B1666868) intermediate or an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The versatility of the Wittig reagent allows for the introduction of various substituents at the vinylic position.

Grignard Reaction: Grignard reagents, powerful carbon-based nucleophiles, readily add to the carbaldehyde group of this compound. This reaction serves as a fundamental carbon-carbon bond-forming strategy, leading to the formation of secondary alcohols upon quenching the reaction mixture. The specific alcohol obtained depends on the R-group of the Grignard reagent used.

Condensation and Cyclocondensation Reactions (e.g., Schiff Base Formation)

The carbaldehyde functionality is a key participant in condensation reactions, particularly with amine nucleophiles, leading to the formation of imines, commonly known as Schiff bases. nih.gov

Schiff Base Formation: The reaction of this compound with primary amines yields the corresponding N-substituted imines. These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration. A diverse range of amines can be employed, including aliphatic and aromatic amines, as well as amino acids, to generate a library of Schiff base derivatives. nih.gov These derivatives have been a subject of interest in medicinal chemistry. nih.gov

Oxidation and Reduction Pathways and Selectivity

The oxidation state of the carbaldehyde carbon can be readily altered through oxidation or reduction reactions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) or chromium trioxide. smolecule.com This conversion of this compound would yield 5-Chloro-1-methyl-1H-indole-3-carboxylic acid.

Reduction: Conversely, the carbaldehyde can be reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are effective for this purpose, affording (5-Chloro-1-methyl-1H-indol-3-yl)methanol. smolecule.com

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The existing substituents on the ring, namely the chloro and N-methyl groups, influence the position of further substitution.

Direct Functionalization at Unsubstituted Positions (e.g., C2, C4)

While the C3 position is occupied by the carbaldehyde group, other positions on the indole ring can undergo electrophilic attack. The electron-donating nature of the indole nitrogen activates the ring towards substitution. The most likely positions for further functionalization are typically the C2 and C4 positions. For instance, nitration of indole derivatives can occur, and under specific non-acidic conditions, regioselective nitration at the C3 position of unsubstituted indoles has been developed. nih.gov However, with the C3 position blocked, electrophiles would be directed to other available sites.

Influence of Substituents on Regioselectivity

The regiochemical outcome of electrophilic substitution is governed by the electronic effects of the existing substituents. The N-methyl group is an electron-donating group, which further activates the indole ring. The chloro group at C5 is an electron-withdrawing group through induction but can also donate electron density through resonance. This interplay of electronic effects, along with the steric hindrance posed by the existing groups, will determine the precise location of the incoming electrophile. For example, in related indole systems, the presence of a substituent at the C5 position has been shown to direct iodination to the C6 position. rsc.org

N-1 Position Reactivity and Transformations

The N-1 position of the indole ring in this compound is already substituted with a methyl group. This inherent methylation influences its reactivity in comparison to N-H indoles.

Protecting Group Strategies and Deprotection

In many indole syntheses, the nitrogen atom is protected to prevent unwanted side reactions and to direct lithiation. mdpi.org Common protecting groups for the indole nitrogen include arylsulfonyl derivatives (like tosyl), carbamates (such as BOC), and various alkyl groups. mdpi.org However, for this compound, the N-1 position is already occupied by a methyl group, which itself can be considered a permanent protecting group. This simplifies synthetic sequences by eliminating the need for protection and deprotection steps at this position.

Should the synthesis require the removal of the N-methyl group, which is generally a challenging transformation, or the introduction of a different N-substituent, specific and often harsh demethylation protocols would be necessary. These are typically not standard "deprotection" strategies and are considered more complex transformations. For many applications, the N-methyl group remains in the final structure.

C-5 Chloro Group Reactivity and Functionalization

The chloro group at the C-5 position is a key site for synthetic elaboration, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C-5 chloro substituent of the indole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl linkages. For this compound, a Suzuki coupling would allow for the introduction of a wide range of aryl or heteroaryl groups at the C-5 position. The general reaction scheme is as follows:

| Reactant A (Aryl Halide) | Reactant B (Boronic Acid/Ester) | Catalyst/Base | Product |

| This compound | Arylboronic acid | Pd catalyst, Base | 5-Aryl-1-methyl-1H-indole-3-carbaldehyde |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction would enable the introduction of an alkynyl group at the C-5 position of this compound, a versatile functional group for further transformations.

| Reactant A (Aryl Halide) | Reactant B (Alkyne) | Catalyst/Base | Product |

| This compound | Terminal alkyne | Pd/Cu catalyst, Base | 5-Alkynyl-1-methyl-1H-indole-3-carbaldehyde |

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org This allows for the introduction of vinyl groups at the C-5 position. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

| Reactant A (Aryl Halide) | Reactant B (Alkenes) | Catalyst/Base | Product |

| This compound | Alkene | Pd catalyst, Base | 5-Alkenyl-1-methyl-1H-indole-3-carbaldehyde |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org

In the case of this compound, the indole ring system itself is electron-rich, which generally disfavors SNAr. While the C-3 carbaldehyde is an electron-withdrawing group, its influence at the C-5 position is not as pronounced as a nitro group, for example. Therefore, direct displacement of the C-5 chloro group by a nucleophile via a classical SNAr mechanism is expected to be challenging and would likely require harsh reaction conditions or the use of a strong nucleophile. The reactivity order in SNAr reactions is typically F > Cl > Br > I, which is the opposite of what is observed in many cross-coupling reactions. masterorganicchemistry.com

Synthesis of Complex Heterocyclic Systems Utilizing the Compound as a Building Block

The aldehyde functionality at the C-3 position, combined with the potential for functionalization at the C-5 position, makes this compound a versatile precursor for the synthesis of more complex heterocyclic structures. nih.govresearchgate.netumn.edu

Indole-3-carbaldehydes are known to participate in a variety of condensation and cyclization reactions. For example, they can react with hydrazides to form hydrazones, which can then be used to construct larger heterocyclic systems. sigmaaldrich.com The aldehyde can also serve as an electrophile in reactions with various nucleophiles, leading to the formation of new rings fused to the indole core or attached as substituents.

Multicomponent reactions (MCRs) are a powerful tool in diversity-oriented synthesis, and indole-3-carbaldehydes are frequently employed as key components in these reactions. nih.gov By combining this compound with other reactants in a one-pot procedure, complex molecular scaffolds can be assembled efficiently. For instance, it could potentially be used in Pfitzinger-type reactions to generate substituted quinoline-4-carboxylic acids or in other MCRs to build pyrimidines, pyridines, or other heterocyclic systems.

Furthermore, the product of a C-5 cross-coupling reaction on this compound can undergo subsequent intramolecular reactions involving the C-3 aldehyde. For example, a Suzuki coupling to introduce an ortho-functionalized aryl group at C-5 could be followed by a cyclization reaction with the aldehyde to form a polycyclic aromatic system.

The combination of the reactive aldehyde and the synthetically versatile chloro group provides a dual handle for the construction of a wide array of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Fused Ring System Formation

There is a lack of specific studies in the reviewed scientific literature that report the use of this compound as a direct precursor for the construction of fused ring systems. While the synthesis of fused indoles, such as indoloquinolines and other polycyclic indole alkaloids, is a significant area of research, the starting materials typically involve indole-2-carboxylic acids or other appropriately functionalized indoles that facilitate intramolecular cyclization reactions. The aldehyde functionality in this compound would require a specific set of reaction conditions and partner reagents to facilitate an annulation reaction to form a new fused ring, and such examples are not readily found in the existing literature.

Spiro Compound Synthesis

Similarly, a detailed investigation of the scientific literature did not yield specific examples of the synthesis of spiro compounds directly from this compound. The synthesis of spiro-indoles is a vibrant field of organic chemistry, with many reported methods. However, a significant portion of these syntheses utilizes indole-2,3-diones (isatins) as the key building block. The carbonyl group at the C2 position of isatin (B1672199) readily participates in reactions to form the spirocyclic center.

While multi-component reactions are a common strategy for synthesizing complex molecules like spiro compounds, the literature describing such reactions for the creation of spiro-indoles does not specifically mention this compound as a reactant. These reactions often involve the in-situ generation of a dipole from isatin and an amino acid, which then undergoes a cycloaddition with a dipolarophile.

Advanced Spectroscopic and Analytical Research Techniques for 5 Chloro 1 Methyl 1h Indole 3 Carbaldehyde

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde and for the identification of process-related impurities. Unlike standard mass spectrometry, HRMS provides exact mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments.

For this compound (Molecular Formula: C₁₀H₈ClNO), the expected monoisotopic mass is 193.02943 Da. HRMS analysis would confirm this exact mass, thereby verifying the compound's elemental composition. uni.lu Electron ionization (EI) is a common technique used in conjunction with HRMS. The fragmentation pattern observed under EI conditions provides a structural fingerprint of the molecule. Key fragmentation pathways for indole (B1671886) derivatives often involve the loss of small, stable neutral molecules or radicals. kobv.deresearchgate.netmiamioh.edu For the target compound, characteristic fragmentation would include the loss of the formyl group radical (•CHO), the methyl radical (•CH₃), and potentially the cleavage of the indole ring system.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure/Loss | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₀H₈ClNO⁺ | 193.02943 |

| [M-H]⁺ | C₁₀H₇ClNO⁺ | 192.02160 |

| [M-CH₃]⁺ | C₉H₅ClNO⁺ | 178.00595 |

| [M-CO]⁺ | C₉H₈ClN⁺ | 165.03453 |

Impurity profiling is critical in synthetic chemistry to ensure the quality and purity of the final compound. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for this purpose. It allows for the separation of the main compound from its impurities, followed by the high-resolution mass analysis of each component. This enables the identification of by-products, starting materials, and degradation products, even at trace levels. By determining the exact mass of an impurity, its elemental formula can be deduced, providing crucial clues to its identity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Advanced NMR methods provide detailed information about the connectivity, spatial arrangement, and dynamics of atoms within a molecule.

For this compound, ¹H and ¹³C NMR spectra provide the initial and most fundamental structural information. The chemical shifts in the ¹H NMR spectrum would correspond to the protons of the N-methyl group, the aldehyde, and the aromatic protons on the indole ring. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the aldehyde group, which typically appears significantly downfield. youtube.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | ~10.0 (s) | ~184.5 |

| H-2 | ~7.7 (s) | ~138.0 |

| H-4 | ~8.3 (d) | ~125.0 |

| C-5 | - | ~128.0 |

| H-6 | ~7.4 (dd) | ~123.0 |

| H-7 | ~7.4 (d) | ~122.0 |

| N-CH₃ | ~3.9 (s) | ~33.7 |

| C-3 | - | ~118.0 |

| C-3a | - | ~125.5 |

| C-7a | - | ~136.0 |

Predicted values are based on data for similar indole derivatives and are subject to solvent effects. (s = singlet, d = doublet, dd = doublet of doublets).

2D NMR Techniques (COSY, NOESY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and for revealing more complex structural details. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For the target compound, COSY would show correlations between the coupled aromatic protons on the benzene (B151609) ring portion of the indole, helping to assign their specific positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining conformation. A key correlation would be expected between the N-methyl protons and the proton at the C-7 position, confirming their spatial proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This allows for the direct assignment of each carbon atom that bears a proton.

Table 3: Expected Key HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) |

|---|---|

| H-C=O | C-3 |

| H-2 | C-3, C-3a, C-7a |

| N-CH₃ | C-2, C-7a |

| H-4 | C-5, C-6, C-3a, C-7a |

| H-6 | C-4, C-5, C-7a |

Solid-State NMR Applications

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can detect subtle differences in the local chemical environment of atoms in different polymorphs. Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, and specific pulse sequences can be used to probe intermolecular proximities, offering insights into the packing of molecules in the crystal lattice. rsc.org

X-ray Crystallography for Crystalline Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation. While a crystal structure for this compound itself is not publicly available, the structure of the closely related derivative, 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone , offers significant insight into the potential crystal packing and intermolecular interactions. researchgate.net

In the crystal structure of this derivative, molecules are linked into layers through N—H⋯O hydrogen bonds. researchgate.net For the N-methylated target compound, this specific N-H donor is absent. However, other weak intermolecular interactions, such as C—H⋯O hydrogen bonds involving the aldehyde oxygen, and π–π stacking interactions between the indole ring systems, are highly probable and would play a crucial role in stabilizing the crystal lattice. The chloro-substituent can also participate in halogen bonding.

Table 4: Crystallographic Data for the Derivative 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂ClN₃O |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 11.0860 (9) |

| b (Å) | 5.9337 (5) |

| c (Å) | 21.625 (2) |

| β (°) | 95.336 (1) |

| Volume (ų) | 1416.3 (2) |

| Z | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present and for providing a unique "molecular fingerprint" for the compound. researchgate.nettsijournals.com

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its constituent functional groups. The strong carbonyl (C=O) stretch of the aldehyde is typically a prominent feature in the IR spectrum. The aromatic C-H and C=C stretching vibrations of the indole ring, as well as the C-N stretching and bending modes, would also be present. The C-Cl stretch would appear in the fingerprint region of the spectrum. researchgate.netscialert.net

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretching | 2850 - 2750 |

| Aldehyde C=O | Stretching | 1700 - 1680 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1620 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| N-CH₃ | Bending | 1470 - 1440 |

| C-Cl | Stretching | 800 - 600 |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination in Chiral Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, its aldehyde functional group serves as a convenient handle for the synthesis of chiral derivatives. For example, an asymmetric aldol (B89426) reaction or the addition of a chiral organometallic reagent would lead to the formation of a chiral secondary alcohol.

In such cases, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric excess (ee) of the product mixture. jascoinc.comnih.gov These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. rsc.orgnih.govuma.es

Enantiomers give CD spectra that are mirror images of each other. By comparing the CD spectrum of a reaction product to that of a pure enantiomeric standard, the enantiomeric excess can be precisely quantified. In the absence of a pure standard, methods involving derivatization with a chiral auxiliary or the use of chiral solvating agents can be employed. The development of asymmetric syntheses starting from this compound would rely heavily on these chiroptical methods to assess their stereoselectivity. acs.org

Theoretical and Computational Studies of 5 Chloro 1 Methyl 1h Indole 3 Carbaldehyde and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of molecules. These methods, which range from ab initio techniques to Density Functional Theory (DFT), provide a detailed picture of molecular properties at the atomic level. uclan.ac.ukorcid.org

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bohrium.com A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p) to optimize the molecular geometry and calculate key electronic parameters. bohrium.comresearchgate.net Central to these studies are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to undergo electronic excitation. For indole (B1671886) derivatives, DFT calculations reveal that substitutions on the indole ring significantly influence the HOMO-LUMO gap and, consequently, the molecule's reactivity. bohrium.com

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated to quantify the chemical behavior of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde. These parameters provide a framework for comparing its reactivity with that of its analogs.

Table 1: Representative Quantum Chemical Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | -μ | Power to attract electrons |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Furthermore, Molecular Electrostatic Potential (MEP) analysis, another DFT-based tool, creates a color-coded map of the electrostatic potential on the molecule's surface. This map visually identifies electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack, thereby predicting the molecule's reactive sites. researchgate.net

Ab Initio Calculations of Energetic Properties

Ab initio calculations, meaning "from the beginning," compute molecular properties based on first principles of quantum mechanics without using experimental data for parametrization. uclan.ac.uk Methods like Hartree-Fock (HF) and more advanced techniques like Outer Valence Green's Function (OVGF) are used to determine the energetic properties of molecules. acs.orgscispace.com

For a molecule like this compound, ab initio methods can be employed to calculate the total energy of different conformers. The aldehyde group's rotation relative to the indole ring can lead to different spatial arrangements (conformers) with distinct energy levels. By performing a potential energy surface scan, where the energy is calculated at various rotational angles, the most stable, low-energy conformers can be identified. This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn affects its interactions with biological targets.

Table 2: Hypothetical Energetic Properties of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C=O) | Relative Energy (kcal/mol) | Stability |

| A (trans) | 180° | 0.00 | Most Stable |

| B (cis) | 0° | 3.5 | Less Stable |

| C (skew) | 90° | 8.2 | Transition State |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations are powerful for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent. chemmethod.com

For this compound, MD simulations can reveal how the molecule behaves in different solvents, which is critical for understanding its solubility and how it might behave in a physiological environment. Simulations are typically run for nanoseconds (ns) in explicit solvent boxes (e.g., water, DMSO, chloroform) using specialized software like Desmond. chemmethod.com Analysis of the simulation trajectory shows which conformations are most prevalent and how the solvent molecules arrange themselves around the ligand. This provides insights into solvent-solute hydrogen bonds and other non-covalent interactions that stabilize the molecule.

Table 3: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Typical Value |

| Software | Program used for the simulation | Desmond, AutoDock |

| Force Field | Mathematical model for atomic interactions | UFF, OPLS |

| Solvent Model | Representation of the solvent | SPC (for water), explicit models |

| Ensemble | Thermodynamic conditions (e.g., constant pressure, temperature) | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature | 300 K |

| Simulation Time | Duration of the simulation | 100 ns |

Molecular Docking and Modeling Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. hakon-art.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and hypothesizing how a ligand might interact with a biological target at the molecular level. The process involves placing the ligand into the binding site of the protein and evaluating the fit using a scoring function. mdpi.com

Ligand Binding Site Prediction

The first step in a docking study is to identify the ligand-binding site on the target protein. hakon-art.com This can be done if the structure of the protein is known with a co-crystallized ligand. In cases where the binding site is unknown, computational algorithms are used to search the protein's surface for cavities or pockets that have the appropriate size, shape, and chemical environment to accommodate a ligand. These programs identify potential binding sites, which are then used for docking simulations. nih.gov For indole derivatives, studies have successfully used docking to predict interactions with the active sites of enzymes like urease and JAK-3 protein. nih.govmdpi.com

Table 4: Hypothetical Properties of a Predicted Ligand Binding Site

| Property | Description | Value |

| Site Volume | The volume of the binding pocket in ų | 450 ų |

| Key Amino Acids | Residues forming crucial interactions | TYR 145, ASP 221, PHE 265 |

| Hydrophobicity Score | A measure of the non-polar character of the site | 1.8 (Moderately hydrophobic) |

| Hydrogen Bond Donors | Number of donor groups in the site | 3 |

| Hydrogen Bond Acceptors | Number of acceptor groups in the site | 5 |

Interaction Energy Analysis

After a docking pose is generated, the interaction energy between the ligand and the protein is calculated to estimate the binding affinity. chemmethod.com A lower, more negative binding energy typically indicates a more stable and potent interaction. chemmethod.comfrontiersin.org This total energy is a sum of several components, including van der Waals forces, electrostatic interactions, and hydrogen bonding. chemmethod.com Analyzing the contribution of each energy component and identifying the specific amino acid residues involved in these interactions provides a detailed understanding of the molecular recognition process. researchgate.net For instance, the indole ring can form π-π stacking interactions with aromatic amino acids, while the carbonyl oxygen and chlorine atom can act as hydrogen bond acceptors. frontiersin.org

Table 5: Hypothetical Breakdown of Ligand-Protein Interaction Energies (kcal/mol)

| Interaction Type | Energy Contribution | Key Interacting Residues |

| Binding Energy | -9.5 | - |

| Van der Waals | -5.2 | LEU 89, VAL 102, PHE 265 |

| Electrostatic | -2.8 | ASP 221, LYS 150 |

| Hydrogen Bonding | -1.5 | TYR 145 (OH with C=O) |

| Desolvation Energy | +1.3 | - |

| Torsional Energy | +0.7 | - |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Indole Carbaldehydes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comyoutube.com For indole derivatives, including indole carbaldehydes, QSAR studies are instrumental in identifying key structural features that govern their therapeutic effects, such as anticancer properties. nih.govnih.gov The development of a robust QSAR model involves the creation of a dataset of molecules with known activities, the calculation of molecular descriptors, and the application of statistical methods to build and validate a predictive model.

The general form of a QSAR model can be expressed as: Activity = f(physicochemical properties or molecular descriptors) + error youtube.com

The process typically begins with a series of synthesized and tested indole derivatives. researchgate.net For instance, in studies on the anticancer activity of indole derivatives, the biological data is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is then typically converted to a logarithmic scale (pIC₅₀) for the QSAR analysis. nih.govnih.gov

A variety of molecular descriptors are calculated to quantify the structural and physicochemical properties of the molecules. These descriptors fall into several categories:

Topological Descriptors: These describe the connectivity and branching of atoms in a molecule, such as the Wiener index and molecular connectivity indices. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and topological polar surface area (TopoPSA). nih.gov

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (LogP), molar refractivity (MR), and molecular weight are commonly used. nih.gov

Once the descriptors are calculated, various statistical methods are employed to develop the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to create a linear relationship between the descriptors and the biological activity. nih.govut.ac.ir For example, a study on indomethacin (B1671933) derivatives, which share the indole core, utilized MLR to develop a predictive model. nih.gov More advanced machine learning algorithms like Support Vector Machines (SVR), Artificial Neural Networks (ANN), and Random Forest (RF) are also applied, often showing superior predictive performance. nih.gov

A recent study on the anticancer activity of indole derivatives highlighted the effectiveness of an AdaBoost-ALO (ADB-ALO) model, which achieved a high coefficient of determination (R²) of 0.9852. nih.gov The SHAP (SHapley Additive exPlanations) analysis in this study revealed that TopoPSA and various electronic properties were critical for potent anticancer activity. nih.gov Another QSAR study on thiosemicarbazone-indole derivatives identified a model with strong statistical performance for predicting activity against prostate cancer cells. nih.gov

Validation is a critical step to ensure the reliability and predictive power of the developed QSAR model. This is typically done using an external test set of compounds that were not used in the model-building process. nih.gov The predictive capability of the model is assessed using statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and the Concordance Correlation Coefficient (CCC). nih.gov A well-validated QSAR model can then be used to predict the activity of new, unsynthesized indole carbaldehyde derivatives, thereby guiding the design and synthesis of more potent compounds. youtube.com

Table 1: Common Descriptors and Methods in QSAR Studies of Indole Derivatives

| Category | Examples | Relevance | Reference |

| Statistical Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVR), Artificial Neural Networks (ANN), AdaBoost (ADB) | To build the mathematical model relating structure to activity. | nih.govnih.govut.ac.ir |

| Topological Descriptors | Wiener Index, Molecular Connectivity (χ) | Quantify molecular size, shape, and branching. | nih.gov |

| Electronic Descriptors | HOMO/LUMO energies, Dipole Moment, Topological Polar Surface Area (TopoPSA) | Describe the electronic aspects of the molecule, crucial for receptor interactions. | nih.gov |

| Physicochemical Descriptors | LogP, Molar Refractivity (MR) | Represent the lipophilicity and steric properties of the molecule. | nih.gov |

| Validation Metrics | R², RMSE, CCC | To assess the statistical significance and predictive power of the model. | nih.gov |

Prediction of Spectroscopic Properties from First Principles

The spectroscopic properties of this compound can be accurately predicted using first-principles quantum chemical calculations, primarily based on Density Functional Theory (DFT). researchgate.netfigshare.com These computational methods allow for the determination of molecular structure and the simulation of various spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, providing valuable insights that complement experimental data. researchgate.neteurjchem.com

The process begins with the optimization of the molecule's ground-state geometry. This is typically performed using a specific DFT functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p). researchgate.netfigshare.com The accuracy of the optimized structural parameters (bond lengths, bond angles) can be validated by comparing them with experimental data from X-ray crystallography if available. Harmonic vibrational frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to simulate the IR spectrum. nih.gov

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. researchgate.netfigshare.com The calculated shifts are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be compared directly with experimental spectra. Studies on the parent compound, 1H-indole-3-carbaldehyde, have shown good agreement between the GIAO-calculated and experimentally observed NMR spectra. researchgate.netconsensus.app The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions. researchgate.net

Vibrational Spectroscopy (FT-IR): The calculated harmonic vibrational frequencies and their corresponding intensities provide a theoretical FT-IR spectrum. eurjchem.com These frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical method, leading to better agreement with experimental FT-IR data. A detailed analysis of the vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis, which assigns the calculated frequencies to specific vibrational motions (e.g., C-H stretching, C=O stretching) within the molecule. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netfigshare.com This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. The calculations can be performed for the molecule in the gas phase as well as in different solvents (e.g., ethanol, DMSO) using the IEFPCM solvation model to account for solvent-solute interactions. eurjchem.com The analysis of the molecular orbitals involved in the electronic transitions, such as the HOMO-LUMO transition, provides insight into the charge transfer characteristics within the molecule. figshare.com

Table 2: Theoretical Methods for Spectroscopic Property Prediction

| Spectroscopic Technique | Computational Method | Predicted Properties | Basis Set/Functional Example | Reference |

| NMR | GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C Chemical Shifts | B3LYP/6-311++G(d,p) | researchgate.netfigshare.com |

| FT-IR | DFT Frequency Calculation | Vibrational Frequencies and Intensities | B3LYP/6-311++G(d,p) | researchgate.neteurjchem.com |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Excitation Energies (λ_max), Oscillator Strengths | TD-B3LYP/6-311++G(d,p) | researchgate.netfigshare.com |

| Solvent Effects | PCM (Polarizable Continuum Model) | Solvatochromic Shifts in Spectra | IEFPCM | researchgate.neteurjchem.com |

Mechanistic Biological Investigations and Target Engagement Studies Pre Clinical, Non Human Focus

In Vitro Enzyme Inhibition or Activation Assays (Focus on Mechanism)

Direct in vitro enzyme inhibition or activation studies specifically centered on 5-Chloro-1-methyl-1H-indole-3-carbaldehyde are not widely present in peer-reviewed literature. However, by examining structurally similar compounds, potential enzymatic interactions can be inferred. The indole-3-carbaldehyde scaffold is a versatile platform for developing enzyme inhibitors.

Derivatives of this scaffold have shown promise in targeting enzymes crucial to pathogens. For example, N-substituted indole-3-carbaldehyde oxime derivatives have been identified as effective inhibitors of urease, an enzyme essential for the survival of the bacterium Helicobacter pylori. mdpi.com In these studies, certain oxime derivatives displayed greater inhibitory potency than thiourea, a standard urease inhibitor, and molecular modeling suggested they bind to the enzyme's active site. mdpi.com

In the realm of antifungal research, Schiff bases synthesized from 2-Methyl Indole-3-carboxaldehyde (B46971) have been investigated as inhibitors of lanosterol (B1674476) 14α-demethylase. aip.org This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi and a validated target for antifungal drugs. aip.org Furthermore, the parent compound, indole-3-carboxaldehyde, has been demonstrated to diminish the activity of crucial antioxidant enzymes in the fungus Fusarium solani, including superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POD), and glutathione (B108866) reductase (GR). mdpi.com This disruption of the fungus's ability to cope with oxidative stress contributes to the compound's antifungal properties. mdpi.com

These examples suggest that this compound could potentially be investigated for similar inhibitory activities, where the chloro and methyl groups would be expected to influence its potency and target selectivity.

Table 1: In Vitro Enzyme Inhibition by Indole-3-Carbaldehyde Derivatives

| Compound Class | Target Enzyme | Model Organism/System | Key Finding | Reference |

| N-substituted indole-3-carbaldehyde oximes | Urease | Helicobacter pylori (in silico), Macrotyloma uniflorum (in vitro) | Derivatives showed potent urease inhibition, outperforming the standard thiourea. | mdpi.com |

| 2-Methyl Indole-3-carboxaldehyde Schiff bases | Lanosterol 14α-demethylase | Fungal (in silico) | Compounds identified as potential inhibitors through molecular docking. | aip.org |

| Indole-3-carboxaldehyde | SOD, CAT, POD, GR | Fusarium solani | Reduced activity of key antioxidant enzymes. | mdpi.com |

Receptor Binding Studies and Ligand Efficacy Profiling (Focus on Molecular Interaction)

Specific data from receptor binding assays for this compound are not currently available in scientific literature. Such studies are essential for determining the affinity and potency of a compound at a specific biological receptor.

While direct information is lacking, the broader indole (B1671886) family has been a source of receptor-active compounds. For instance, indole-3-carboxamides were identified through high-throughput screening as a novel class of agonists for the cannabinoid CB1 receptor. sigmaaldrich.com This discovery led to further chemical modifications of the indole structure to enhance receptor potency and improve physicochemical properties. sigmaaldrich.com This illustrates that the indole nucleus serves as a viable scaffold for designing receptor ligands. The characterization of any new compound like this compound would necessitate such binding studies to identify its molecular targets and functional activity as an agonist or antagonist.

Cellular Pathway Modulation in Model Systems (Focus on Molecular Changes)

Research detailing the specific cellular pathways modulated by this compound is limited. However, studies on its parent compound, indole-3-carboxaldehyde (I3A), offer insights into potential mechanisms.

In the fungal pathogen Fusarium solani, I3A has been shown to interfere with mitochondrial function by inhibiting complex I of the electron transport chain. mdpi.com This inhibition leads to an accumulation of reactive oxygen species (ROS), such as hydrogen peroxide, ultimately causing oxidative stress and fungal cell death. mdpi.com This was supported by electron microscopy, which showed damage to the mitochondrial structure. mdpi.com

Furthermore, other N-methyl indole derivatives have been demonstrated to affect core cellular processes. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives were found to inhibit the polymerization of tubulin, a key protein involved in cell division. nih.gov This disruption of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 2: Cellular Pathway Modulation by Related Indole Compounds

| Compound | Model System | Pathway/Process Affected | Key Molecular Change | Reference |

| Indole-3-carboxaldehyde | Fusarium solani | Mitochondrial Respiration & Redox Homeostasis | Inhibition of complex I, accumulation of H₂O₂. | mdpi.com |

| Indole-3-carboxaldehyde | Arabidopsis thaliana | Indolic Metabolite Biosynthesis | Oxidation to indole-3-carboxylic acid by AAO1. | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives | Human Cancer Cell Lines (HeLa, MCF-7, HT-29) | Cell Cycle Progression | Inhibition of tubulin polymerization, G2/M arrest. | nih.gov |

Structure-Activity Relationship (SAR) Exploration for Biological Target Affinity

A formal structure-activity relationship (SAR) study of this compound has not been published. However, SAR principles can be applied by analyzing its distinct structural components based on findings from related indole compounds.

Indole Core and 3-Carbaldehyde Group: The aldehyde function at the 3-position is a key feature, serving as a synthetic handle to create diverse derivatives like Schiff bases and hydrazones, which have shown biological activity. aip.org For instance, its conversion to an oxime was crucial for creating urease inhibitors. mdpi.com

5-Position Chloro Substituent: The addition of a chlorine atom at the 5-position impacts the molecule's electronic and lipophilic properties. This can influence how the compound binds to a target protein and crosses cell membranes. The precise placement and nature of halogen substituents are often critical for potency, as seen in studies of other heterocyclic scaffolds where a fluoro or other halo group was essential for high activity. acs.org

1-Position Methyl Group: Methylation at the indole nitrogen (N1) removes the N-H group, which can act as a hydrogen bond donor in interactions with biological targets. This modification also increases lipophilicity. The N1 substituent has been a key point of modification in the development of other indole-based compounds, such as CB1 receptor agonists and tubulin inhibitors, where it significantly influences biological activity. sigmaaldrich.comnih.gov

A systematic SAR study on this compound would involve synthesizing analogues with variations at these three positions to map the chemical space and optimize for affinity to a specific biological target.

Design and Synthesis of Photoaffinity Probes or Fluorescent Conjugates for Target Identification

There are no reports on the design or synthesis of photoaffinity or fluorescent probes derived from this compound. These chemical tools are vital for target identification, a critical step in understanding a drug's mechanism of action.

Photoaffinity labeling involves attaching a light-activated chemical group to the compound. When this probe binds to its protein target and is exposed to UV light, it forms a permanent covalent bond, "tagging" the protein for later identification by mass spectrometry.

Fluorescent conjugates are made by linking a fluorescent dye to the compound. These probes allow for the visualization of the compound's location within a cell using fluorescence microscopy and can be used in biochemical binding assays.

The application of these techniques would be a logical next step in the preclinical investigation of this compound to definitively identify its molecular targets and elucidate its mechanism of action.

Applications in Advanced Materials and Supramolecular Chemistry

Utilization in Fluorescent Probe Design and Chemosensors

The indole (B1671886) scaffold is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent probes and chemosensors. nih.govresearchgate.netnih.govrsc.org The aldehyde group at the 3-position of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde is particularly useful as it can readily undergo condensation reactions with various amines to form Schiff bases. nih.govresearchgate.netnih.govrsc.org This reaction is a cornerstone in the synthesis of a wide array of chemosensors.

Schiff bases derived from indole-3-carbaldehydes often exhibit photophysical properties that are sensitive to their local environment and can be modulated by the presence of specific analytes, such as metal ions. nih.gov The binding of a metal ion to the Schiff base ligand can lead to changes in the fluorescence emission through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). nih.gov These changes can manifest as a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength, allowing for the detection and quantification of the target analyte.

While direct studies on fluorescent probes derived specifically from this compound are not extensively documented in the reviewed literature, the established principles of chemosensor design strongly support its potential in this area. The presence of the chloro and methyl groups on the indole ring can be expected to fine-tune the electronic properties and, consequently, the photophysical response of the resulting Schiff base sensors. For instance, the electron-withdrawing nature of the chlorine atom could influence the ICT process, potentially leading to sensors with high sensitivity and selectivity for specific metal ions.

Table 1: Examples of Schiff Base Precursors for Fluorescent Probes

| Precursor 1 (Aldehyde) | Precursor 2 (Amine) | Resulting Probe Type | Potential Analyte |

|---|---|---|---|

| This compound | Hydrazine derivatives | Schiff Base | Metal Ions |

| Salicylaldehyde derivatives | Indole-based amines | Schiff Base | Metal Ions |

Integration into Organic Electronic Materials (e.g., OLEDs, OFETs)

Indole derivatives are a class of heterocyclic compounds that have garnered significant interest for their application in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Their electron-rich nature and planar structure facilitate π-π stacking and efficient charge transport, which are crucial properties for these applications.

Although specific research on the integration of this compound into OLEDs or OFETs is limited in the available literature, the broader family of indole-containing molecules has shown promise. Indole-based materials can function as hole-transporting layers (HTLs) in OLEDs, facilitating the injection and transport of positive charge carriers to the emissive layer. The ability to chemically modify the indole scaffold allows for the tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to match other materials in the device stack, thereby improving device efficiency and stability.

In the context of OFETs, indole derivatives have been explored as the active semiconductor layer. The charge carrier mobility in these materials is highly dependent on the molecular packing in the solid state. The introduction of substituents, such as the chloro and methyl groups in this compound, can influence the intermolecular interactions and, consequently, the thin-film morphology and charge transport characteristics. While further research is needed, the structural features of this compound make it a plausible candidate for investigation in the field of organic electronics.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The field of coordination chemistry and the development of Metal-Organic Frameworks (MOFs) rely on the use of organic ligands that can bind to metal ions to form extended, often porous, structures. rsc.orgmdpi.com Indole derivatives, including this compound, are versatile ligands due to the presence of multiple potential coordination sites. mdpi.com The indole nitrogen and the aldehyde oxygen can both act as donor atoms for metal coordination.

The formation of metal complexes with indole-based ligands can lead to discrete molecules or coordination polymers with interesting structural and functional properties. mdpi.com The specific coordination mode and the resulting geometry of the complex are influenced by the nature of the metal ion, the substituents on the indole ring, and the reaction conditions. The chloro and methyl groups on the this compound can sterically and electronically influence the coordination environment around the metal center.

In the context of MOFs, functionalized organic linkers are crucial for tuning the properties of the resulting framework, such as pore size, chemical environment, and catalytic activity. rsc.org While direct examples of MOFs constructed from this compound are not prevalent in the reviewed literature, the principles of MOF synthesis suggest its potential utility. The aldehyde group can be further modified, for example, by conversion to a carboxylic acid or a Schiff base, to create multitopic linkers suitable for MOF construction. The presence of the chloro group within the pores of a hypothetical MOF could impart specific functionalities, such as enhanced gas sorption or catalytic activity.

Table 2: Potential Coordination Sites of this compound

| Atom | Type of Donor | Potential Coordination |

|---|---|---|

| Indole Nitrogen | N-donor | Can coordinate to metal ions |